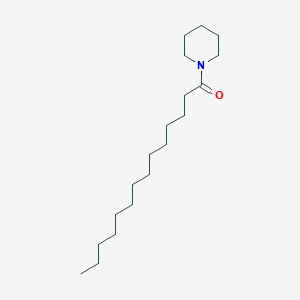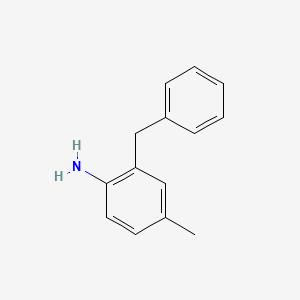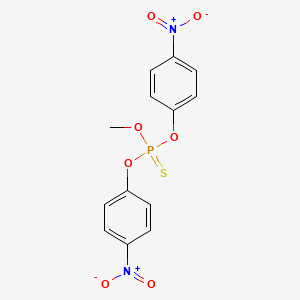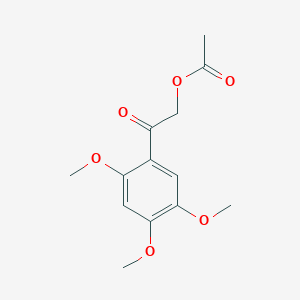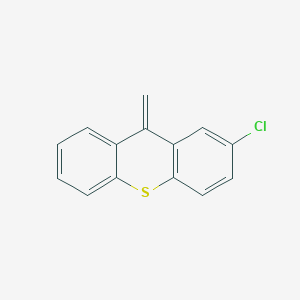
2-Chloro-9-methylidene-9H-thioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-methylidene-9H-thioxanthene is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom and a methylidene group attached to the thioxanthene core, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methylidene-9H-thioxanthene typically involves the chlorination of 9-methylidene-9H-thioxanthene. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9-methylidene-9H-thioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thioxanthene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioxanthene derivatives
Substitution: Amino or thiol-substituted thioxanthenes
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-methylidene-9H-thioxanthene has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species.
Biology: Investigated for its potential as an anticancer agent, particularly in targeting DNA synthesis and topoisomerase II.
Medicine: Explored for its antischistosomal properties, showing promise in treating parasitic infections.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-methylidene-9H-thioxanthene involves its interaction with molecular targets such as DNA and enzymes. In biological systems, the compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit topoisomerase II, an enzyme crucial for DNA unwinding and replication. These interactions lead to the compound’s anticancer and antischistosomal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthone: A structurally related compound used as a photoinitiator and in photochemical reactions.
Chlorprothixene: A thioxanthene derivative used as an antipsychotic medication.
Zuclopenthixol: Another thioxanthene derivative with antipsychotic properties.
Uniqueness
2-Chloro-9-methylidene-9H-thioxanthene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other thioxanthene derivatives, this compound exhibits a combination of photoinitiating, anticancer, and antischistosomal properties, making it a versatile molecule for various applications.
Eigenschaften
CAS-Nummer |
41932-38-1 |
|---|---|
Molekularformel |
C14H9ClS |
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
2-chloro-9-methylidenethioxanthene |
InChI |
InChI=1S/C14H9ClS/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H2 |
InChI-Schlüssel |
LWMOEYLAXCYMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




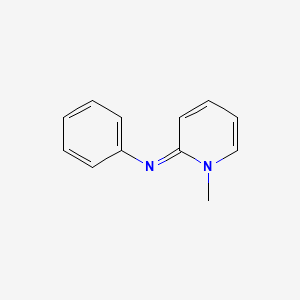
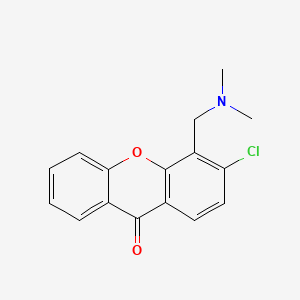
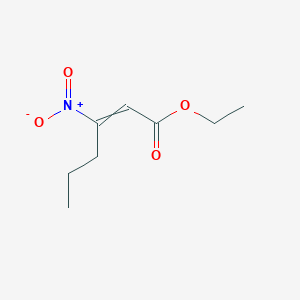
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)

